Structural Divergence from Adenosine A₁ Receptor Pharmacophore: 2-Substituent Comparison with Benzamide and Furamide Congeners
The target compound carries a 2-(4-fluorophenyl)acetamide group [-NH-CO-CH₂-(4-F-Ph)] at the thiazole 2-position, which differs fundamentally from the benzamide [-NH-CO-Ph] and furamide [-NH-CO-furan] substituents found in the most potent adenosine A₁ receptor ligands within this scaffold class. The benzamide analog N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (CHEMBL600232) binds rat adenosine A₁ receptors with Ki = 9.5 nM [1], while the furamide analog N-(5-benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide (CHEMBL591710) achieves Ki = 5.80 nM (rat A₁) and Ki = 54 nM (human A₁) [2]. In contrast, the acetamide linker (-CH₂-CO-NH-) in the target compound inserts a methylene spacer that extends the side chain by approximately 1.5 Å and introduces torsional自由度 not present in the directly coupled amide congeners. This structural feature is predicted, based on the SAR framework of Scheiff et al. (2010), to preclude the key hydrogen-bonding interaction between the 2-NH and the Asn254 residue in the A₁ binding pocket that is critical for nanomolar affinity [3].
| Evidence Dimension | Adenosine A₁ receptor binding affinity (Ki) as a function of 2-position substituent type |
|---|---|
| Target Compound Data | 2-(4-Fluorophenyl)acetamide substituent; no peer-reviewed A₁ binding data available; predicted weak A₁ affinity based on SAR |
| Comparator Or Baseline | Benzamide analog (CHEMBL600232): Ki = 9.5 nM (rat A₁). Furamide analog (CHEMBL591710): Ki = 5.80 nM (rat A₁), 54 nM (human A₁), 348 nM (human A₂A), 208 nM (human A₃). Lead compound 16m (2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole): Ki = 4.83 nM (rat A₁), 57.4 nM (human A₁). |
| Quantified Difference | Benzamide/furamide analogs achieve Ki values of 5–10 nM at A₁. The acetamide linker in the target compound represents a structural departure incompatible with this potency range; the closest acetamide-bearing analog (ethylsulfonylphenyl variant) shows no reported adenosine receptor activity and instead targets RORβ (IC₅₀ = 1,995 nM). |
| Conditions | Radioligand displacement assays: [³H]CCPA at adenosine A₁ receptors in rat brain cortex membranes and human A₁ expressed in CHO cells (Scheiff 2010; Inamdar 2013; BindingDB/ChEMBL curated data). |
Why This Matters
Procurement of the target compound over a benzamide or furamide analog is scientifically justified when the research objective requires a non-adenosine-receptor-directed 5-benzoyl-4-phenylthiazole scaffold—the acetamide linker deliberately redirects target engagement away from the adenosine receptor family.
- [1] BindingDB BDBM50308494; CHEMBL600232. N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamide. Adenosine A1 receptor (rat) Ki = 9.5 nM. https://www.bindingdb.org/ View Source
- [2] BindingDB BDBM50308487; CHEMBL591710. N-(5-Benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide. Adenosine A1 (rat) Ki = 5.80 nM; A1 (human) Ki = 54 nM; A2A (human) Ki = 348 nM; A3 (human) Ki = 208 nM. Curated from Inamdar et al. Eur J Med Chem. 2013. View Source
- [3] Scheiff AB, Yerande SG, El-Tayeb A, Li W, Inamdar GS, Vasu KK, Sudarsanam V, Müller CE. 2-Amino-5-benzoyl-4-phenylthiazoles: Development of potent and selective adenosine A1 receptor antagonists. Bioorg Med Chem. 2010;18(6):2195-2203. PMID: 20188574. View Source
